

# ordering information for NCATS-SM4487

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## Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

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## Technical Guide: NCATS-SM4487

Disclaimer: Extensive searches for "**NCATS-SM4487**" in publicly available scientific literature and databases did not yield any specific information for a compound with this identifier. It is highly probable that **NCATS-SM4487** is an internal designation for a novel small molecule that has not yet been publicly disclosed by the National Center for Advancing Translational Sciences (NCATS).

This document serves as a template to guide researchers, scientists, and drug development professionals on the type of information and formatting to expect in a comprehensive technical guide for a research compound. The following sections use a well-characterized, publicly available molecule, Wortmannin, as a placeholder to demonstrate the requested data presentation, experimental protocols, and visualizations.

## Overview

Wortmannin is a well-known, potent, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). It is a fungal metabolite that has been extensively used as a research tool to study PI3K-mediated signaling pathways.

## Quantitative Data Summary

The following table summarizes key quantitative data for Wortmannin.

Property	Value	Reference
Molecular Formula	C <sub>23</sub> H <sub>24</sub> O <sub>8</sub>	PubChem
Molecular Weight	428.4 g/mol	PubChem
IC <sub>50</sub> (PI3K $\alpha$ )	~3 nM	[1][2]
IC <sub>50</sub> (PI3K $\beta$ )	~16 nM	[1]
IC <sub>50</sub> (PI3K $\delta$ )	~19 nM	[1]
IC <sub>50</sub> (PI3K $\gamma$ )	~8 nM	[1]
Solubility (DMSO)	≥ 43 mg/mL	Commercial vendor
Appearance	White to off-white solid	Commercial vendor

## Experimental Protocols

### In Vitro PI3K Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against PI3K isoforms.

Materials:

- Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ )
- PIP<sub>2</sub> (Phosphatidylinositol 4,5-bisphosphate) substrate
- ATP (Adenosine triphosphate), [ $\gamma$ -<sup>32</sup>P]ATP
- Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 50  $\mu$ M ATP)
- Test compound (e.g., Wortmannin) dissolved in DMSO
- Phosphatidylserine
- Scintillation counter and vials
- Thin-layer chromatography (TLC) plates

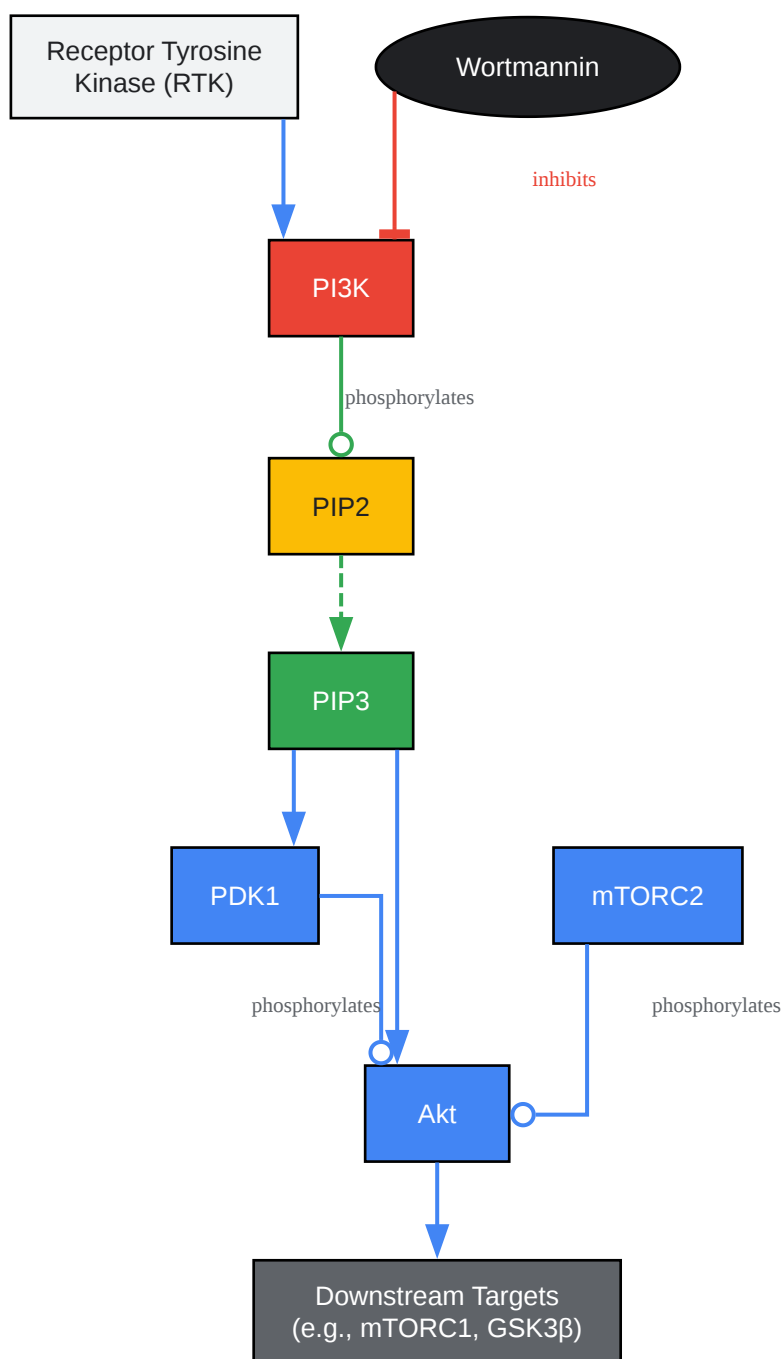
#### Procedure:

- Prepare a lipid substrate mix by sonicating PIP<sub>2</sub> and phosphatidylserine in the kinase buffer.
- Serially dilute the test compound in DMSO.
- In a reaction tube, combine the recombinant PI3K enzyme, the lipid substrate mix, and the diluted test compound.
- Initiate the kinase reaction by adding [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 20 minutes).
- Stop the reaction by adding a quenching solution (e.g., 1N HCl).
- Extract the lipids from the reaction mixture.
- Spot the extracted lipids onto a TLC plate and separate the reaction products.
- Visualize the radiolabeled PIP<sub>3</sub> product using autoradiography.
- Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value.

## Visualizations

### PI3K/Akt Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway, which is inhibited by Wortmannin.

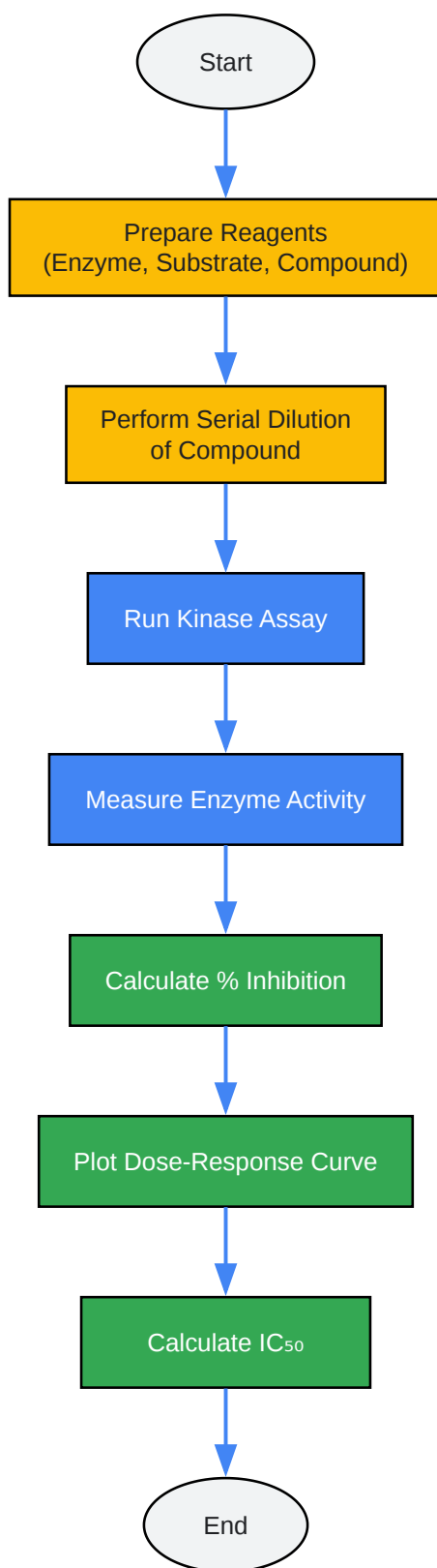


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Caption: Inhibition of the PI3K/Akt signaling pathway by Wortmannin.

## Experimental Workflow for IC<sub>50</sub> Determination

This diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound.



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Caption: Workflow for in vitro  $IC_{50}$  determination of an enzyme inhibitor.

## Ordering and Inquiries for NCATS Compounds

As "**NCATS-SM4487**" is not publicly available, researchers interested in this or other NCATS compounds should pursue a formal inquiry or collaboration. NCATS provides access to its compound libraries and expertise through various collaborative programs.

To inquire about a specific compound or explore a collaboration, it is recommended to:

- Contact the NCATS Division of Preclinical Innovation (DPI): This division is responsible for developing new methods and technologies to enhance preclinical processes.[3]
- Reach out to the NCATS Compound Management Group: For specific questions regarding compound availability and library plating services. The contact person for this group is Kelli M. Wilson, Ph.D.[1]
- Explore Collaboration Opportunities: NCATS actively seeks collaborators for various research projects. Information on how to collaborate with their intramural research teams, including the Early Translation Branch, can be found on the NCATS website.[4]
- Inquire about Specific Libraries: If your research aligns with a specific therapeutic area, you can inquire about accessing curated compound libraries, such as the HEAL Target and Compound Library for pain and addiction research. For this library, you can contact -- INVALID-LINK--[5]

By following these channels, researchers can engage with NCATS to potentially gain access to novel compounds like **NCATS-SM4487** and leverage their expertise in translational science.

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## References

- 1. Compound Management | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 2. [itif.org](https://itif.org) [itif.org]
- 3. Divisions and Offices | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 4. Collaborate With NCATS | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 5. HEAL Target and Compound Library | National Center for Advancing Translational Sciences [ncats.nih.gov]
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